2-(5-Oxazolyl)benzonitrile

説明

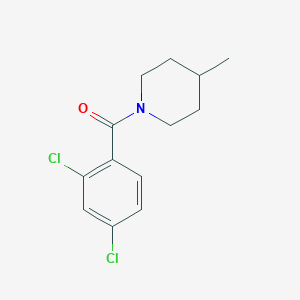

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-oxazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKIXYMHMGBOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Oxazolyl Benzonitrile and Analogous Structures

Strategies for Oxazole (B20620) Ring Formation within Benzonitrile (B105546) Scaffolds

The synthesis of oxazoles, particularly those substituted with a benzonitrile group, employs several established and modern organic chemistry reactions. These methods often involve the cyclization of precursors that contain the necessary atoms to form the five-membered heterocyclic ring.

Van Leusen Synthesis and its Adaptations for Oxazole Derivatives

The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgresearchgate.net This reaction proceeds under basic conditions and involves a [3+2] cycloaddition mechanism. mdpi.com The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the oxazole ring. organic-chemistry.orgmdpi.com

Adaptations of this reaction have broadened its scope. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aliphatic halides, and various aldehydes in ionic liquids, demonstrating high yields. thieme-connect.comnih.gov The use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can also catalyze the reaction between TosMIC and aromatic aldehydes to produce 5-aryloxazoles with high purity. organic-chemistry.org

Table 1: Examples of Van Leusen Oxazole Synthesis Adaptations

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, TosMIC | Ion exchange resin | 5-Aryloxazoles | High | organic-chemistry.org |

| Aldehydes, TosMIC, Aliphatic Halides | Ionic liquids (e.g., [bmim]Br), Base (e.g., K2CO3) | 4,5-Disubstituted oxazoles | High | thieme-connect.comnih.gov |

| 2-Chloroquinoline-3-carbaldehydes, TosMIC | Base (e.g., K2CO3), Methanol | 5-(2-chloroquinolin-3-yl)oxazole | 83% | mdpi.com |

| α,β-Unsaturated aldehydes, TosMIC | Base, Methanol/DME | 5-Ethenyl oxazoles | Good | mdpi.comnih.gov |

Fischer Oxazole Synthesis and Related Dehydration Cyclization Routes

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.com The mechanism is a type of dehydration reaction where the cyanohydrin and aldehyde, typically aromatic, react in equimolar amounts. wikipedia.orgyoutube.com The product precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org

While traditionally used for aromatic substrates, there have been instances of its application with aliphatic compounds. wikipedia.org For the synthesis of a compound like 2-(5-oxazolyl)benzonitrile, this method could be adapted by using appropriate cyanohydrin and aldehyde precursors.

Robinson-Gabriel Synthesis and Modified Protocols

The Robinson-Gabriel synthesis is another fundamental method for oxazole formation, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com The reaction requires a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride. wikipedia.orgpharmaguideline.com

Modifications have been developed to improve the utility of this synthesis. A solid-phase version has been described using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.orgacs.org A notable extension by Wipf and colleagues allows for the synthesis of substituted oxazoles from amino acid derivatives through the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Furthermore, a combined Ugi and Robinson-Gabriel synthesis has been reported, where the Ugi reaction product is ideally suited for the subsequent acid-catalyzed cyclodehydration to form the oxazole core. wikipedia.orgnih.gov

Table 2: Robinson-Gabriel Synthesis and Modifications

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Acylamino-ketone | H2SO4 or POCl3 | Substituted oxazole | wikipedia.orgpharmaguideline.com |

| Solid-supported α-acylamino ketone | Trifluoroacetic anhydride, Ethereal solvent | Substituted oxazole | acs.org |

| β-Keto amides (from amino acids) | Dess-Martin periodinane, then PPh3, I2, Et3N | Substituted oxazole | wikipedia.org |

| Ugi reaction intermediate | Concentrated H2SO4 | 2,4,5-Trisubstituted oxazole | nih.gov |

Condensation Reactions Involving Nitriles and Aminoalcohols

The condensation of nitriles with β-aminoalcohols provides a direct route to 2-substituted oxazolines, which can be subsequently oxidized to oxazoles. rsc.orgorganic-chemistry.org This method can be performed under various conditions, including catalyst-free and solvent-free environments, often with the aid of microwave irradiation. rsc.orgtandfonline.com For instance, the reaction between benzonitrile and 2-aminoethanol can be facilitated by indium(III) chloride under ultrasonic irradiation to yield 2-phenyloxazoline. ijpsonline.comijpsonline.com Copper-N-heterocyclic carbene (NHC) complexes have also been shown to effectively catalyze the reaction between nitriles and aminoalcohols under milder conditions. acs.org

Metal-Catalyzed Cyclization Reactions for Oxazole and Benzoxazole (B165842) Formation

Modern synthetic strategies increasingly rely on metal catalysis to achieve efficient and selective formation of heterocyclic rings. Palladium-catalyzed reactions are particularly prominent in oxazole synthesis. organic-chemistry.orgacs.org One approach involves the palladium-catalyzed direct arylation of the oxazole ring at either the C-2 or C-5 position with aryl halides or triflates, with regioselectivity controlled by the choice of phosphine (B1218219) ligand and solvent. organic-chemistry.orgnih.gov

Another powerful method is the palladium-catalyzed synthesis of oxazoles from simple amides and ketones via a C-H activation pathway. acs.org This one-step process involves sequential C-N and C-O bond formations. organic-chemistry.orgacs.org Additionally, palladium catalysis can be used in decarboxylative addition/cyclization sequences of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble multiply substituted oxazoles. acs.org Other metals, like zinc, have been used to catalyze the cycloisomerization of N-propargylamides to form oxazoles.

Table 3: Examples of Metal-Catalyzed Oxazole Synthesis

| Catalyst System | Reactants | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)2, K2S2O8, CuBr2 | Amides, Ketones | sp2 C-H activation, C-N/C-O bond formation | Up to 86% | organic-chemistry.orgacs.org |

| Palladium with specific phosphine ligands | Oxazole, Aryl halides/triflates | Regioselective C-2 or C-5 direct arylation | - | nih.gov |

| Palladium | Aromatic carboxylic acids, Aliphatic nitriles | Decarboxylative addition/annulation | - | acs.org |

| Zn(OTf)2 | N-propargylamides | Cycloisomerization | 65-75% | |

| Copper-NHC complexes | Nitriles, Aminoalcohols | Cyclocondensation to oxazolines | Good | acs.org |

Green Chemistry Approaches in Oxazole Synthesis

In line with the principles of sustainable chemistry, several green approaches have been applied to oxazole synthesis to reduce the use of hazardous substances and improve energy efficiency. ijpsonline.comijpsonline.com These methods include the use of microwave irradiation, ionic liquids, and solvent-free conditions. ijpsonline.comijpsonline.com

Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the condensation of nitriles with aminoalcohols to form oxazolines. rsc.orgtandfonline.com This technique can often be performed under solvent-free and catalyst-free conditions. tandfonline.com

Ionic liquids have been employed as recyclable and environmentally benign solvents and promoters for reactions like the Van Leusen synthesis. thieme-connect.comijpsonline.com For example, the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and halides proceeds in high yields in ionic liquids, which can be reused multiple times without significant loss of activity. thieme-connect.comnih.govijpsonline.com

Ultrasonic irradiation is another green technique that can accelerate reactions and improve yields, such as in the indium(III) chloride-mediated synthesis of 2-phenyloxazoline from benzonitrile and 2-aminoethanol. ijpsonline.comijpsonline.com

Benzonitrile Moiety Introduction and Functionalization in Oxazole Derivatives

The introduction and subsequent functionalization of the benzonitrile group are key steps in the synthesis of this compound and related compounds. Methodologies often involve either the formation of the nitrile group on a pre-existing oxazole-aryl structure or the coupling of a nitrile-containing aryl group to an oxazole ring.

Nitrile Group Formation from Aldehydes (e.g., Oxime Dehydration)

A common and effective method for introducing a nitrile group onto an aromatic ring is through the conversion of an aldehyde. wikipedia.org This two-step process typically involves the formation of an aldoxime, followed by a dehydration reaction to yield the nitrile. researchgate.net

For the synthesis of this compound, this would involve an intermediate such as 2-(5-oxazolyl)benzaldehyde. This aldehyde can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. Subsequent dehydration of this oxime, often facilitated by various reagents, yields the desired this compound. google.com The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is a notable method for converting ketones to nitriles and can be adapted for this purpose. wikipedia.org While the direct conversion of an aldehyde to a nitrile is a primary application, the reaction can also be used to synthesize oxazoles from aldehydes. wikipedia.orgorganic-chemistry.org

A specific example from the literature describes the synthesis of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde from its corresponding benzonitrile precursor through reduction using Raney nickel alloy and formic acid, demonstrating the reverse transformation. prepchem.com This highlights the synthetic interchangeability between the aldehyde and nitrile functionalities.

Table 1: Reagents for Oxime Dehydration

| Reagent | Conditions | Notes |

|---|---|---|

| Diphosphorus pentoxide (P₂O₅) | Heating | Effective for converting oximes to nitriles. google.com |

| Acetic anhydride | Reflux | A classic reagent for this transformation. |

| Thionyl chloride (SOCl₂) | Varies | Can also be used for the dehydration step. |

Aryl Nitrile Coupling Reactions

The direct coupling of an aryl nitrile with an oxazole moiety represents another powerful strategy. Nickel-catalyzed cross-coupling reactions have been developed for the arylation of azoles, including oxazoles, with aromatic nitriles. nih.gov These methods expand the range of accessible electrophiles for C-H arylation reactions. nih.gov

In a typical reaction, an oxazole derivative can be coupled with a substituted benzonitrile in the presence of a nickel catalyst and a suitable ligand. The use of additives like BPh₃ can promote these arylations with a variety of electronically diverse oxazoles and benzonitriles. nih.gov This approach allows for the late-stage introduction of the benzonitrile group, which can be advantageous in multi-step syntheses. nih.gov

Research has shown that electronically diverse aryl and heteroaryl nitriles can be coupled with 5-methyl benzoxazole and oxazoles to produce the desired products in moderate to good yields. nih.gov

Table 2: Conditions for Nickel-Catalyzed Aryl Nitrile Coupling

| Catalyst | Ligand | Additive | Temperature | Notes |

|---|---|---|---|---|

| Ni(cod)₂ | dcype | BPh₃ | 120 °C | Effective for coupling phenyl oxazole with 3-trifluoromethylbenzonitrile. nih.gov |

Orthogonal Synthesis Strategies for Substituted Oxazole-Benzonitrile Compounds

Orthogonal synthesis strategies are crucial for the selective synthesis of complex molecules like substituted oxazole-benzonitrile compounds. These strategies involve the use of protecting groups and reaction conditions that allow for the sequential functionalization of different parts of the molecule without interfering with other reactive sites.

For instance, a synthetic route could begin with a protected benzaldehyde (B42025) derivative. The oxazole ring could be constructed first, followed by the deprotection and conversion of the aldehyde to a nitrile. Alternatively, an aryl nitrile with a suitable handle for oxazole synthesis could be employed. The ability to perform selective arylations of different leaving groups at various stages of a synthesis is a key aspect of orthogonal strategies. nih.gov

The development of metal-free annulation reactions, such as the [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen source, provides a regioselective method for assembling highly substituted oxazoles. organic-chemistry.org This method could be adapted to incorporate a benzonitrile moiety either in the alkyne or nitrile starting material. An umpolung [2+2+1] cycloaddition using aldehydes and nitriles has also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. thieme-connect.comrsc.org

Derivatization and Scaffold Modification Techniques for this compound Analogs

Once the core this compound scaffold is synthesized, further derivatization can be carried out to create a library of analogous compounds. This can involve functionalization at either the oxazole ring or the benzonitrile moiety. acs.org

Functionalization at the Oxazole Ring System

The oxazole ring is amenable to various functionalization reactions. Direct C-H activation and functionalization of the oxazole ring is a powerful tool for introducing substituents. researchgate.net Palladium-catalyzed direct arylations have been reported for the C5-position of the oxazole ring. researchgate.net

Furthermore, the oxazole ring can be constructed with pre-installed functional groups. For example, using substituted starting materials in reactions like the Van Leusen oxazole synthesis allows for the introduction of diversity at various positions of the oxazole ring. organic-chemistry.orgmdpi.com The reaction of α-diazoketones with amides, catalyzed by copper(II) triflate, is another method to produce 2,4-disubstituted oxazoles. ijpsonline.com

Table 3: Methods for Oxazole Ring Functionalization

| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Notes |

|---|---|---|---|

| Direct C-H Arylation | C5 | Pd(OAc)₂/KOAc | Regioselective C5-arylation. researchgate.net |

| Van Leusen Synthesis | C5 | TosMIC, Aldehydes | Allows for C5-substitution based on the aldehyde used. mdpi.com |

| Diazoketone/Amide Coupling | C2, C4 | Cu(OTf)₂ | Produces 2,4-disubstituted oxazoles. ijpsonline.com |

Functionalization at the Benzonitrile Moiety

The benzonitrile moiety can also be functionalized to generate analogs. Electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring, with the cyano group acting as a meta-director. The positions ortho and para to the oxazole ring can also be targeted for substitution.

Nucleophilic aromatic substitution can be employed if the benzonitrile ring is appropriately activated with electron-withdrawing groups. Additionally, the nitrile group itself can be transformed into other functional groups. For instance, hydrolysis can convert the nitrile to a carboxylic acid, and reduction can yield an amine. researchgate.net A specific example is the reduction of a nitrile to an aldehyde using Raney nickel. prepchem.com

The synthesis of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde from the corresponding benzonitrile illustrates the functionalization of a derivative of the core structure. prepchem.com

Chemical Reactivity and Transformation Studies of 2 5 Oxazolyl Benzonitrile

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring in 2-(5-Oxazolyl)benzonitrile

The oxazole ring is an aromatic heterocycle characterized by a π-electron system. Its reactivity is influenced by the presence of both an oxygen and a nitrogen atom.

Electrophilic Substitution: The oxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging unless activating groups are present. pharmaguideline.com The positions on the oxazole ring exhibit different levels of reactivity, with the order typically being C5 > C4 > C2. pharmaguideline.com In the case of this compound, the benzonitrile (B105546) group at the 2-position of the oxazole ring further deactivates the ring towards electrophilic attack. However, reactions such as formylation using reagents like dimethylformamide can introduce a formyl group at the 2-position of an oxazole ring. wikipedia.org

Nucleophilic Substitution: Nucleophilic attack is more common on the oxazole ring, particularly at the C2 position, especially if a good leaving group is present. wikipedia.orgcutm.ac.in Deprotonation can also occur at the C2 position. pharmaguideline.comwikipedia.org However, nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage rather than simple substitution. pharmaguideline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles through a ring-opening and subsequent recyclization process. pharmaguideline.com

| Reaction Type | Position of Attack | Conditions/Reagents | Outcome |

| Electrophilic Substitution | C5 (generally) | Requires activating groups | Substitution |

| Nucleophilic Substitution | C2 | Presence of a good leaving group | Substitution or Ring Cleavage |

| Deprotonation | C2 | Strong base | Formation of a lithio salt |

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group (-C≡N) is a versatile functional group capable of undergoing various transformations.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org For this compound, hydrolysis would convert the nitrile group to a carboxylic acid, yielding 2-(5-Oxazolyl)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the addition of two hydride ions to the carbon of the nitrile group, followed by protonation. libretexts.org Catalytic hydrogenation, for example using palladium on carbon, can also be employed for the reduction of nitriles. google.com

Cycloaddition: Nitriles can participate in cycloaddition reactions, acting as dipolarophiles. sphinxsai.comijpcbs.com For instance, 1,3-dipolar cycloaddition reactions with nitrile oxides can lead to the formation of five-membered heterocyclic rings. ijpcbs.com The regioselectivity of these reactions is influenced by electronic and steric factors of the reactants. sphinxsai.comresearchgate.net Formal [3+2] cycloaddition reactions between nitriles and other partners have also been reported. researchgate.net

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Pd-C | Primary amine |

| Cycloaddition | Nitrile oxides | Heterocyclic compounds (e.g., oxadiazoles) |

Transformations at the Benzonitrile Moiety

The benzonitrile moiety itself can undergo transformations. The benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing oxazole and nitrile groups. Additionally, the entire benzonitrile unit can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. nih.gov

Functional Group Interconversions and Orthogonal Transformations within the this compound Framework

The presence of multiple functional groups in this compound allows for a wide array of functional group interconversions. imperial.ac.ukcompoundchem.com For example, the nitrile group can be converted to an amide, which can then be further transformed. vanderbilt.edu The ability to selectively modify one functional group while leaving others intact is known as orthogonal transformation. wikipedia.orgncu.edu.tw This is crucial in multi-step syntheses where protecting groups might be employed to control the reactivity of different sites within the molecule. google.com

Chemo- and Regioselective Reactions in Oxazole-Benzonitrile Systems

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs. In systems like this compound, achieving high chemo- and regioselectivity is a key challenge and a subject of significant research. mdpi.com For instance, in cycloaddition reactions involving the oxazole ring, the regioselectivity of the addition is a critical factor. researchgate.netresearchgate.net Similarly, when performing reactions on the benzonitrile ring, the directing effects of the substituents will determine the regiochemical outcome.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is dependent on the specific conditions it is subjected to, such as pH, temperature, and exposure to light or oxidizing agents. nih.gov The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions. pharmaguideline.com The nitrile group is generally stable but can undergo hydrolysis as previously mentioned. ethz.ch Degradation pathways for complex molecules often involve the hydrolysis of labile functional groups. mdpi.com For instance, studies on related benzonitrile-containing compounds have shown that microbial degradation can proceed through enzymatic hydrolysis of the nitrile to a carboxylic acid. ethz.ch

Computational and Theoretical Investigations of 2 5 Oxazolyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule at the electronic level. These methods are instrumental in predicting molecular geometry, stability, and chemical reactivity before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and molecular orbital energies of organic molecules. For 2-(5-Oxazolyl)benzonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be the first step in its computational analysis. irjweb.com

The optimization process would yield the most stable three-dimensional conformation, detailing the bond lengths, bond angles, and dihedral angles. Based on studies of related benzoxazole (B165842) and oxazole (B20620) derivatives, the benzonitrile (B105546) and oxazole rings are expected to be largely planar. irjweb.comresearchgate.net The key conformational variable would be the dihedral angle of the C-C single bond connecting the two ring systems, which dictates their relative orientation.

From the optimized structure, DFT calculations can determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich aromatic systems of the benzene (B151609) and oxazole rings, while the LUMO is likely concentrated on the electron-withdrawing nitrile group. Theoretical calculations on similar oxazole derivatives have shown HOMO-LUMO gaps that indicate significant chemical reactivity. irjweb.com

Table 1: Predicted DFT-Calculated Electronic Properties of this compound Note: These values are illustrative and based on typical results for similar heterocyclic compounds as direct published data for this specific molecule is unavailable.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.15 | Represents the ionization potential; indicates electron-donating capability. |

| ELUMO | -1.55 | Represents the electron affinity; indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.60 | A relatively small gap suggests the molecule is chemically reactive. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto a surface of constant electron density, with colors typically ranging from red (most negative potential) to blue (most positive potential). researchgate.net

For this compound, an MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most electron-rich regions are expected around the nitrogen atom of the nitrile group and the nitrogen and oxygen atoms of the oxazole ring. These sites are the most likely to engage in electrophilic attack or act as hydrogen bond acceptors.

Positive Potential (Blue): The hydrogen atoms attached to the benzene ring would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

Understanding these sites is crucial for predicting non-covalent interactions, such as those with biological receptors.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for Key Atomic Sites in this compound

| Atomic Site | Functional Group | Predicted MEP | Potential Role in Interactions |

| Nitrile Nitrogen (N) | Benzonitrile | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Oxazole Nitrogen (N) | Oxazole | Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Oxazole Oxygen (O) | Oxazole | Negative | Hydrogen bond acceptor |

| Aromatic Hydrogens (H) | Benzene Ring | Positive | Site for nucleophilic attack; Potential for weak H-bonds |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. bldpharm.com By analyzing the distribution and symmetry of these two orbitals, one can predict the regioselectivity and feasibility of chemical reactions.

In the context of this compound, FMO analysis helps identify the most probable sites for nucleophilic and electrophilic reactions.

Nucleophilic Attack: A nucleophile will attack the atoms where the LUMO is most concentrated. For this molecule, the LUMO is expected to have significant density on the carbon atom of the nitrile group and potentially on the C2 and C4 carbons of the oxazole ring.

Electrophilic Attack: An electrophile will target the regions where the HOMO is most prominent. This is likely to be the electron-rich oxazole ring, particularly the C4 position, and the nitrogen atom.

Quantum chemical studies on the reactivity of substituted oxazoles have used Fukui functions, a local reactivity descriptor derived from FMO theory, to pinpoint reactive sites. These studies often find that the nitrogen atom is a preferred site for reactions with hard electrophiles. bldpharm.com

Table 3: Frontier Molecular Orbital (FMO) Based Reactivity Prediction

| Reaction Type | Attacking Species | Predicted Target Site on this compound | Basis of Prediction |

| Nucleophilic Attack | Nucleophile (Electron Donor) | Carbon of the Nitrile Group (C≡N) | High LUMO coefficient |

| Electrophilic Attack | Electrophile (Electron Acceptor) | Nitrogen atom of the Oxazole Ring | High HOMO coefficient; High negative charge density |

Molecular Modeling and Simulation Studies

While quantum mechanics describes electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a "movie" of molecular behavior, offering insights into conformational flexibility and the stability of ligand-receptor complexes.

For this compound, a primary focus of MD simulations would be the conformational landscape defined by the rotation around the single bond linking the phenyl and oxazolyl rings. An MD simulation in a solvent like water could reveal the preferred dihedral angles and the energy barriers between different conformations.

When studying ligand-target interactions, an MD simulation would begin with a docked pose of this compound in the binding site of a protein. The simulation would then show how the ligand and protein adapt to each other. Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds over time.

Interaction Energy Calculations: To determine the energetic contribution of key residues to the binding.

Studies on benzonitrile have used MD simulations to investigate local structure and molecular configurations in the liquid phase, demonstrating the power of this technique to reveal complex interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a fundamental tool in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing binding modes.

A docking study of this compound would require the three-dimensional structure of the ligand (obtained from DFT optimization) and a target protein. The docking algorithm would then sample numerous positions and orientations of the ligand in the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

Given its structure, this compound has several features that could contribute to strong binding with a biological target:

Hydrogen Bond Acceptors: The nitrile nitrogen, oxazole nitrogen, and oxazole oxygen can all accept hydrogen bonds from donor residues in a protein active site (e.g., from Lysine, Arginine, or Serine).

Aromatic Interactions: The benzene and oxazole rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Docking studies on other heterocyclic compounds have successfully identified key interactions that are later confirmed experimentally, making it a powerful predictive tool.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is a hypothetical example to illustrate the typical output and interpretation of a docking study.

| Parameter | Value/Description |

| Target Protein | Example Kinase (e.g., PDB ID: 1XXX) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen Bonds: Nitrile N with Lysine (backbone NH); Oxazole N with Serine (hydroxyl OH).Hydrophobic/π-π Stacking: Benzene ring with Phenylalanine. |

| Interpretation | The negative binding score suggests a favorable binding interaction. The predicted hydrogen bonds and hydrophobic contacts provide specific hypotheses for how the ligand achieves its affinity and orientation in the active site. |

Free Binding Energy Calculations (e.g., MM/PBSA)

Free binding energy calculations are pivotal in computational drug design for estimating the affinity of a ligand for its biological target. Among the most widely used methods are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These end-point methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. nih.govjamberoo.org The calculation involves running molecular dynamics (MD) simulations of the protein-ligand complex, the protein, and the ligand individually in a solvent, followed by post-processing the trajectories to compute the energy components. jamberoo.org

The accuracy of MM/PBSA can be influenced by factors such as the choice of force field, dielectric constant, and the length of the MD simulation. pkusz.edu.cn Despite being more computationally demanding than standard docking scores, MM/PBSA and MM/GBSA generally offer a more accurate prediction of binding affinities. nih.gov

In a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, which are structurally related to the oxazole class, MM/PBSA analysis was employed to validate molecular docking results. ssaa.runih.gov After MD simulations, the compound designated as 4c exhibited the most favorable binding free energy, corroborating its high dock score and stable interaction with the target receptor. ssaa.runih.gov The negative binding free energy values indicate a favorable binding process. jamberoo.org

Table 1: Illustrative MM/PBSA Binding Free Energy Data for Analogous Benzoxazole Derivatives This table presents findings for 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives to illustrate the application of MM/PBSA, as specific data for this compound is not available.

| Compound ID | Docking Score (kcal/mol) | Binding Free Energy (kJ/mol) | Reference |

| 4a | - | - | ssaa.ru |

| 4b | - | - | ssaa.ru |

| 4c | -8.0 | -58.831 | ssaa.ru, nih.gov |

| 4d | - | - | ssaa.ru |

| 4e | - | - | ssaa.ru |

| 4f | - | - | ssaa.ru |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rroij.com These studies involve systematically modifying a lead compound and assessing the biological effects of these changes. rroij.comnih.gov For heterocyclic compounds like oxazole derivatives, SAR analysis helps identify key structural motifs and substituents that enhance potency and selectivity. researchgate.netnih.gov For instance, in studies on benzimidazole (B57391) derivatives, the introduction of electron-donating or electron-withdrawing groups at specific positions on the ring system was found to significantly modulate antiviral activity. rroij.com Similarly, for benzoxazole derivatives, the position and nature of substituents can enhance antimicrobial and antiproliferative effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and biological activities. mdpi.com 2D-QSAR models use descriptors derived from the 2D structure (e.g., lipophilicity, electronic properties), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use descriptors derived from the 3D aligned structures (e.g., steric and electrostatic fields). researchgate.netmdpi.com A robust QSAR model, validated internally and externally, can reliably predict the activity of novel compounds, thereby prioritizing synthesis and testing. nih.govnih.gov

For derivatives analogous to this compound, SAR would involve modifying the benzonitrile and oxazole rings.

Table 2: Hypothetical SAR Insights for this compound Derivatives This table illustrates potential SAR strategies based on general principles observed in related heterocyclic compounds.

| Modification Site | Substituent Type | Potential Impact on Activity | Rationale / Related Findings |

| Benzonitrile Ring (positions 3, 4, 5, 6) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | May enhance activity. | Presence of electron-withdrawing groups on aromatic rings can improve potency in some heterocyclic systems. researchgate.net |

| Benzonitrile Ring (positions 3, 4, 5, 6) | Electron-donating groups (e.g., -OCH₃, -NH₂) | Could increase or decrease activity depending on the target. | Electron-donating groups on rings have been shown to enhance the anti-inflammatory and antioxidant activity of chalcones. nih.gov |

| Oxazole Ring (position 2 or 4) | Bulky hydrophobic groups | May improve binding via hydrophobic interactions. | Hydrophobic alkyl groups have been observed to enhance the activity of some enzyme inhibitors. researchgate.net |

| Linker between rings | Replacement of oxazole with thiazole (B1198619) | Could enhance activity. | Studies on indole (B1671886) derivatives showed that replacing oxazole with thiazole improved antiproliferative properties. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment for Analogous Compounds

In silico ADMET prediction is a critical step in modern drug discovery, used to filter out candidate compounds with poor pharmacokinetic or toxicity profiles early in the development process. nih.govresearchgate.net A variety of computational tools and webservers are available to predict these properties based on a compound's structure. nih.govgjpb.de Evaluating ADMET properties helps to reduce the likelihood of late-stage failures in clinical trials. researchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which identifies compounds with physicochemical properties favorable for oral bioavailability. tjnpr.orgrsc.org Key ADMET parameters predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). gjpb.denih.gov

For compounds analogous to this compound, a typical in silico ADMET assessment would generate a profile of key pharmacokinetic and toxicity properties.

Table 3: Common In Silico ADMET and Drug-Likeness Parameters for Compound Assessment This table outlines key parameters evaluated during in silico ADMET screening, based on common practices in computational drug discovery.

| Parameter | Description | Favorable Range/Outcome | Reference |

| Absorption | |||

| Lipinski's Rule of Five | Assesses oral bioavailability based on MW, LogP, H-bond donors/acceptors. | 0 violations preferred | rsc.org |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human gut. | > 80% (High) | gjpb.de |

| Caco-2 Permeability | In vitro model for intestinal absorption. | High permeability predicted | gjpb.de |

| Distribution | |||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | < 90% | gjpb.de |

| Blood-Brain Barrier (BBB) Penetration | Ability of a compound to cross the BBB and enter the CNS. | Varies based on therapeutic target | gjpb.de |

| Metabolism | |||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibition of key metabolic enzymes can lead to drug-drug interactions. | Predicted Non-inhibitor | nih.gov |

| Excretion | |||

| Total Clearance | The rate at which a drug is removed from the body. | Model dependent | - |

| Toxicity | |||

| AMES Mutagenicity | Predicts the mutagenic potential of a compound. | Non-mutagenic | gjpb.de |

| Carcinogenicity | Predicts the potential to cause cancer. | Non-carcinogenic | gjpb.de |

| hERG Inhibition | Inhibition of the hERG potassium channel can lead to cardiotoxicity. | Low risk / Non-inhibitor | - |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. wisc.edu It allows for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine the most likely mechanistic pathway, including whether a reaction is concerted or stepwise, and can rationalize stereochemical and regiochemical outcomes. rsc.org

For the synthesis of oxazole-containing compounds, computational methods have been used to investigate various reaction types. For example, DFT calculations were employed to study the noncatalytic reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles. researchgate.net The study revealed that the reaction proceeds through the formation of a nitrile ylide intermediate, followed by cyclization. researchgate.net In another example, the mechanism of palladium-catalyzed direct C-H coupling to form substituted oxazoles was investigated, identifying both concerted and non-concerted metallation-deprotonation pathways as possibilities depending on the reaction conditions. researchgate.net

A plausible synthesis of this compound could involve the reaction of an appropriate precursor with a benzonitrile derivative. DFT calculations could be used to model this transformation, exploring different potential pathways to understand the energetic landscape of the reaction and optimize conditions for yield and selectivity.

Future Research Directions and Translational Perspectives for 2 5 Oxazolyl Benzonitrile

Development of Novel Synthetic Strategies for Enhanced Efficiency, Atom Economy, and Sustainability

The synthesis of oxazole (B20620) and benzonitrile (B105546) derivatives is a well-established field, but future research must prioritize the development of more efficient and environmentally benign methodologies. irjmets.com Traditional methods often require multiple steps and harsh conditions. Green chemistry approaches are being increasingly explored for oxazole synthesis to mitigate environmental impact. irjmets.com

Future strategies could focus on:

Catalytic Methods: Exploring new transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions, such as the cyclization of the oxazole ring or the introduction of the nitrile group, under milder conditions. irjmets.com

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to batch processing.

Bio-catalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and operation under environmentally friendly aqueous conditions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Reactions | Reduced solvent waste, time, and cost; higher overall yield. | Design of novel multi-component reaction cascades. |

| Advanced Catalysis | Higher efficiency, milder reaction conditions, improved selectivity. irjmets.com | Development of novel metal-based or organo-catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and product purity. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Chemistry Methods | Reduced environmental impact, use of sustainable resources. irjmets.com | Application of aqueous solvents, bio-catalysis, and energy-efficient processes. |

Advanced Biological Profiling and In Vivo Efficacy Studies for Promising Candidates

The oxazole moiety is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. irjmets.comnih.govresearchgate.net Derivatives of 2-(5-Oxazolyl)benzonitrile are therefore prime candidates for extensive biological screening.

Future research should involve:

Broad-Spectrum Screening: Testing the compound and its analogs against a diverse range of biological targets, such as kinases, proteases, and nuclear receptors, to identify primary activity profiles. Oxazole derivatives have shown potential as tyrosine kinase inhibitors.

Mechanism of Action Studies: Once a promising activity is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which the compound exerts its effect.

In Vivo Efficacy Models: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics, and metabolic stability. For instance, oxazole analogs have been subjected to anti-inflammatory screening. wiley.com

Exploration of New Therapeutic Areas and Unidentified Molecular Targets

Beyond established activities, a key future direction is the exploration of novel therapeutic applications and the identification of previously unknown molecular targets for this compound derivatives.

Key avenues for exploration include:

Oncology: Oxazole-containing compounds have been investigated as anticancer agents that inhibit targets like tubulin and STAT3. pharmaceutical-technology.com The benzonitrile scaffold is also present in molecules designed to target proteins like the Androgen Receptor. google.com The combination in this compound could lead to novel anticancer mechanisms.

Infectious Diseases: The search for new antibiotics is a global priority. Oxazole derivatives have demonstrated antibacterial and antifungal activity, making this a promising area for investigation. irjmets.comnih.govresearchgate.net

Neurodegenerative Diseases: Some heterocyclic compounds are being explored for their potential to modulate pathways involved in neurodegeneration. This represents a high-risk, high-reward area of research.

Metabolic Disorders: The structural features of the compound may allow it to interact with enzymes or receptors involved in metabolic regulation.

| Therapeutic Area | Potential Molecular Targets | Rationale Based on Core Structures |

|---|---|---|

| Oncology | Kinases, Tubulin, STAT3, Androgen Receptor. pharmaceutical-technology.comgoogle.com | Both oxazole and benzonitrile moieties are found in known anticancer agents. pharmaceutical-technology.com |

| Infectious Diseases | Bacterial or fungal enzymes, cell wall components. | Oxazole derivatives exhibit broad-spectrum antimicrobial properties. nih.govresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), cytokines. | Certain oxazole analogs have shown anti-inflammatory activity. wiley.com |

| Neurodegenerative Diseases | Enzymes related to amyloid plaque formation, tau pathology. | A frontier area for heterocyclic compounds. |

Integration with Advanced Materials Science for Emerging Technologies (e.g., Biosensors, Smart Materials)

The applications of this compound are not limited to pharmacology. The electronic and photophysical properties of the oxazole ring make it a valuable component in materials science. irjmets.com

Future research could focus on:

Organic Electronics: Investigating the use of the compound or its polymeric derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biosensors: Developing fluorescent probes based on the this compound scaffold. The fluorescence could be designed to change upon binding to a specific biological analyte (e.g., an enzyme or metal ion), enabling its detection. Oxazole-based fluorescent dyes are noted for their use in bioimaging. irjmets.com

Smart Materials: Creating polymers incorporating the this compound unit that respond to external stimuli such as light, pH, or temperature, leading to applications in responsive coatings or drug delivery systems.

Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Forecasting

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. researchgate.netresearchgate.net These tools can significantly accelerate the discovery and development of new derivatives of this compound.

Key applications include:

De Novo Design: Using generative AI models to design novel analogs of this compound with optimized properties for a specific biological target. tandfonline.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, saving time and resources. researchgate.netresearchgate.net

Synthesis Prediction: Employing ML algorithms to predict the most efficient synthetic routes, reagents, and reaction conditions, thereby streamlining the development of novel synthetic strategies.

Target Identification: Using AI to analyze large biological datasets to identify new and promising molecular targets for which this compound derivatives could be designed. researchgate.net

Comprehensive Toxicological and Environmental Impact Assessments for Sustainable Development

As with any chemical intended for widespread use, a thorough assessment of the toxicological profile and environmental impact of this compound and its derivatives is crucial for sustainable development. chemcess.com The parent compound, benzonitrile, is known to have some toxicity and can be absorbed through the skin. chemcess.comnih.govt3db.ca

Future research must include:

In Vitro Toxicology: A battery of tests to assess cytotoxicity, genotoxicity, and potential for off-target effects using various cell lines.

Metabolite Identification: Studying how the compound is metabolized in biological systems to identify any potentially toxic byproducts.

Ecotoxicology: Evaluating the persistence, bioaccumulation, and potential toxicity of the compound in aquatic and terrestrial ecosystems to understand its environmental footprint.

Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of the compound, from its synthesis to its final disposal, to guide the development of more sustainable alternatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Oxazolyl)benzonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis often involves cyclocondensation of β-ketoisocyanides to form the oxazole ring, as demonstrated in studies using brominated acetophenones . Alternatively, Wittig reactions or cross-coupling strategies (e.g., Suzuki-Miyaura) can introduce substituents to the benzonitrile core . Optimization includes solvent selection (e.g., NMP for stability), temperature control (to suppress side reactions), and catalyst screening (e.g., AgF for fluorination) . Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound, and how can data interpretation pitfalls be avoided?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming regiochemistry, particularly distinguishing oxazole proton environments (δ 7.5–8.5 ppm). IR spectroscopy verifies nitrile stretching (~2220 cm⁻¹), while mass spectrometry (HR-MS) confirms molecular weight. Pitfalls include misassigning aromatic protons due to coupling patterns; using 2D NMR (COSY, HSQC) resolves ambiguities . Cross-referencing with computational predictions (e.g., DFT for chemical shifts) enhances accuracy .

Q. How can the electronic properties of this compound be characterized for applications in optoelectronic materials?

- Methodological Answer : UV-Vis and fluorescence spectroscopy quantify absorption/emission profiles, critical for OLED applications. Time-resolved photoluminescence measures triplet-state lifetimes to assess thermally activated delayed fluorescence (TADF) potential. Cyclic voltammetry determines HOMO/LUMO levels, while DFT calculations model charge-transfer dynamics and singlet-triplet energy gaps .

Advanced Research Questions

Q. How do structural modifications at the oxazole ring influence the cytotoxic activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the oxazole C4 position. Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231). Molecular docking identifies binding interactions with targets like aromatase enzymes, while QSAR models predict activity trends .

Q. What strategies are effective in resolving enantiomers of this compound derivatives for chiral material applications?

- Methodological Answer : Atroposelective dynamic kinetic resolution (DKR) using chiral catalysts (e.g., BINOL-derived phosphates) enables enantioselective synthesis. Kinetic resolutions via enzymatic catalysis (e.g., lipases) or chiral stationary-phase HPLC separate racemic mixtures. Circular dichroism (CD) spectroscopy and X-ray crystallography validate enantiopurity .

Q. How can computational methods predict the TADF efficiency of this compound derivatives in OLEDs?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculates singlet (S₁) and triplet (T₁) energy levels, with smaller ΔE(S₁-T₁) (<0.3 eV) favoring TADF. Spin-orbit coupling (SOC) calculations assess intersystem crossing rates. Machine learning models trained on experimental data (e.g., PLQY, device efficiency) predict performance without extensive synthesis .

Q. How should researchers address contradictory data in the synthesis of this compound isomers?

- Methodological Answer : Contradictions in isomer ratios (e.g., trans vs. cis in Wittig reactions) require controlled studies varying reaction parameters (e.g., solvent polarity, base strength). Advanced chromatographic techniques (e.g., chiral GC/MS) quantify isomer distributions. Mechanistic studies (e.g., deuterium labeling) clarify steric/electronic effects on selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。